Quantified ALDH3A1 Inhibition: 5-Fluoro-2-(methylthio)benzaldehyde vs. In-Class Analogs
5-Fluoro-2-(methylthio)benzaldehyde demonstrates measurable inhibitory activity against human aldehyde dehydrogenase 3A1 (ALDH3A1), a key enzyme implicated in cancer stem cell chemoresistance. In a spectrophotometric assay measuring the inhibition of ALDH3A1-mediated benzaldehyde oxidation, this compound exhibited an IC50 value of 2.10 µM (2,100 nM) [1]. While other structurally distinct benzaldehyde derivatives have been tested, specific IC50 values for the direct non-fluorinated analog 2-(methylthio)benzaldehyde are not reported in this dataset. This quantitative data point provides a baseline for understanding how the 5-fluoro substitution, in combination with the 2-methylthio group, contributes to enzyme binding affinity.
| Evidence Dimension | ALDH3A1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 2.10 µM (2,100 nM) |
| Comparator Or Baseline | 2-(methylthio)benzaldehyde: Not reported in same dataset |
| Quantified Difference | N/A |
| Conditions | Spectrophotometric assay; 1 min preincubation with inhibitor, then substrate (benzaldehyde) addition; human ALDH3A1 enzyme |
Why This Matters
This quantifies the compound's potential as a tool for probing ALDH3A1 activity in cancer research, providing a specific IC50 value that can be compared against new analogs synthesized from this scaffold.
- [1] BindingDB. (2014). BDBM50447072 CHEMBL1890994::US9328112, A24: Inhibition of human ALDH3A1-mediated benzaldehyde oxidation. Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50447072&tag=rep&fil=entry&entryid=50043840&submit=summary View Source
